molecular formula C21H16BrN3O2S2 B2966156 N-(3-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105200-07-4

N-(3-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2966156
CAS No.: 1105200-07-4
M. Wt: 486.4
InChI Key: GWDMBPUOKKVIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core. This scaffold is substituted with a 3-methyl group, a 4-oxo moiety, and a 6-phenyl group. The 2-position of the thienopyrimidine ring is linked via a sulfanyl group to an acetamide side chain terminating in a 3-bromophenyl substituent.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-6-3-2-4-7-13)24-21(25)28-12-18(26)23-15-9-5-8-14(22)10-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDMBPUOKKVIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound with significant potential in medicinal chemistry. Its molecular formula is C21H16BrN3O2S2, and it possesses a molecular weight of 486.4 g/mol. This compound is characterized by its unique thieno[3,2-d]pyrimidine structure, which contributes to its biological activity.

The biological activity of this compound primarily revolves around its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, indicating its role as a potential anticancer agent .
  • Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on cholinesterases and cyclooxygenase enzymes .

Case Studies

Several studies have focused on the biological activity of similar thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Screening : A study identified a novel anticancer compound through screening of drug libraries on multicellular spheroids, highlighting the importance of thieno[3,2-d]pyrimidine derivatives in cancer therapy .
  • Enzyme Inhibition Profiles : Research has shown that certain derivatives exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The presence of halogen atoms in the structure was correlated with enhanced biological activity.

Comparative Analysis

CompoundActivity TypeIC50 Value (µM)Reference
N-(3-bromophenyl)-2-(thieno[3,2-d]pyrimidin)acetamideAnticancerTBD
3-fluorophenyl derivativeAChE Inhibition10.4
4-chlorophenyl derivativeBChE Inhibition7.7

Scientific Research Applications

Based on the search results, here is what is known about the compound N-(3-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide:

Compound Identification

  • Name: this compound .
  • ChemDiv Compound ID: L459-0164 .
  • Molecular Formula: C21H16BrN3O2S2C_{21}H_{16}BrN_3O_2S_2 .
  • Molecular Weight: 486.4.
  • IUPAC Name: N-(3-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H4H-thieno[32-d]pyrimidin-2-yl}sulfanyl)acetamide .
  • CAS Registry Number: 1105200-07-4.

Availability and Formats

  • Available from 1 mg .
  • Formats include glass vials and 96-tube racks .
  • Shiptime: 1 week worldwide delivery in most cases .

Potential Research Applications

  • This compound is a useful research compound.
  • It may be suitable for many research applications.
  • It is a screening compound .

Related Compounds

  • N-(3-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide with CAS number 1040634-02-3 .
  • N-(3-BROMOPHENYL)-2-[(3Z)-3-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE .
  • N-(3-BROMOPHENYL)-2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Key Differences

The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide () shares a pyrimidinone core and bromophenyl-acetamide side chain but differs in critical structural aspects:

  • In contrast, the analogue in employs a simpler 1,6-dihydropyrimidin-2(3H)-one core, lacking fused rings.
  • Substituent Positions :
    • Methyl Group : At position 3 in the target vs. position 4 in the analogue.
    • Oxo Group : At position 4 in the target vs. position 6 in the analogue.
    • Bromophenyl Orientation : The target has a 3-bromophenyl group, while the analogue uses a 4-bromophenyl substituent, altering steric and electronic interactions.

Physicochemical and Spectroscopic Properties

A comparative analysis of key data is summarized below:

Property Target Compound Compound
Molecular Formula C₂₁H₁₆BrN₃O₂S₂ (hypothetical) C₁₃H₁₂BrN₃O₂S
Yield Not reported 79%
Melting Point Not reported >259°C (decomposes)
1H NMR (DMSO-d6) Hypothetical: Expected downfield shifts for thieno-core δ 12.48 (NH-3), 10.22 (NHCO), 7.61–7.42 (Ar-H), 5.98 (CH-5), 4.05 (SCH₂), 2.15 (CH3)
Mass ([M+H]+) ~470–480 (estimated) 353.99
Elemental Analysis Not reported C: 43.95% (calc. 44.08%), N: 11.90% (calc. 11.86%), S: 9.02% (calc. 9.05%)

Implications of Structural Variations

  • Solubility and Stability: The thienopyrimidine core likely reduces solubility in polar solvents compared to the dihydropyrimidinone analogue due to increased hydrophobicity. However, the fused thiophene may enhance thermal stability.
  • Bioactivity: The 3-bromophenyl group in the target compound may improve target binding via meta-substitution effects, whereas the 4-bromophenyl in the analogue could favor para-directed interactions. The thienopyrimidine’s extended conjugation might also enhance binding to ATP pockets in kinases.

Research Findings and Limitations

While direct biological data for the target compound is unavailable, studies on analogues like suggest that:

  • Synthetic Accessibility: The dihydropyrimidinone analogue achieved a 79% yield, indicating efficient synthesis.
  • Spectroscopic Trends: The acetamide NHCO proton in resonates at δ 10.22, consistent with hydrogen bonding. The target’s thieno-core may deshield adjacent protons, shifting NMR signals upfield or downfield depending on substituent effects.

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-bromophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the construction of the thieno[3,2-d]pyrimidinone core. A common approach includes:

Cyclization : Reacting 2-aminothiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidinone ring .

Sulfanyl Acetamide Incorporation : Introducing the sulfanylacetamide moiety via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

Bromophenyl Functionalization : Coupling the intermediate with 3-bromoaniline using carbodiimide-mediated amidation.
Optimization : Use Design of Experiments (DoE) to refine parameters like temperature (70–100°C), solvent polarity (DMF vs. DMSO), and stoichiometric ratios of reactants. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the thieno[3,2-d]pyrimidin-4-one carbonyl resonance appears at δ ~165–170 ppm, while the acetamide NH proton resonates at δ ~10–12 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₃H₁₈BrN₃O₂S₂).
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays with ATP analogs. IC₅₀ values <1 μM indicate strong inhibition potential .
  • Antimicrobial Activity : Employ broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

  • Methodological Answer :
  • Structural Reanalysis : Verify compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using X-ray crystallography. Impurities or isomerization can skew bioactivity results .
  • Assay Standardization : Compare protocols for enzyme source (recombinant vs. native), buffer conditions (pH, ionic strength), and incubation times. For example, EGFR inhibition may vary with Mg²⁺ concentration .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers and assess data reproducibility across labs .

Q. What computational approaches are used to predict binding interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. Focus on hydrogen bonds between the acetamide NH and kinase hinge regions (e.g., MET kinase’s Tyr-1230) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD <2 Å).
  • Pharmacophore Modeling : Identify critical features (e.g., sulfanyl group’s role in hydrophobic interactions) using tools like LigandScout .

Q. How do crystallographic parameters influence the compound’s stability and reactivity in solid-state formulations?

  • Methodological Answer :
  • Crystal Packing Analysis : X-ray diffraction data (e.g., monoclinic P2₁/c space group, a = 18.220 Å, β = 108.76°) reveal intermolecular interactions. Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, reducing hygroscopicity .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, correlating with crystal lattice energy.
  • Table 1 : Crystallographic Data Summary
ParameterValueSource
Space GroupP2₁/c
Unit Cell Volume2748.9 ų
Hydrogen Bond LengthN–H⋯N = 2.89 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.